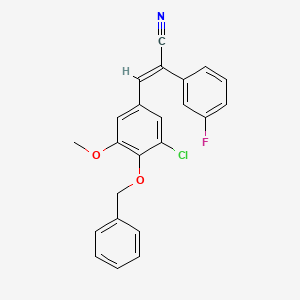

![molecular formula C18H17N5O2 B5106840 ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5106840.png)

ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

説明

The compound “ethyl 5-methyl-7-(1-naphthyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate” is a type of pyrazoloazine . Pyrazoloazines are interesting arrays of fused heterocyclic systems that have been used in various areas of drug design .

Synthesis Analysis

The synthesis of pyrazoloazines often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . A new additive named 4,4’-trimethylenedipiperidine has been introduced for the practical and ecofriendly preparation of similar compounds .Molecular Structure Analysis

The molecular structure of similar compounds shows that the fused-ring system and the phenyl ring are nearly coplanar . This coplanarity could be an important factor in the compound’s interactions with biological targets.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazoloazines can be quite complex. For example, methyl-2,7-diphenylpyrazolo[1,5-a]pyrimidine-5-carboxylates, obtained by the reactions of 5-aminopyrazole with aryl-β-diketoesters in ethanol, were hydrolyzed in the presence of methanolic sodium hydroxide to give corresponding carboxylic acids .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, the compound “ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate” was found to form inversion dimers via pairs of C—H⋯O hydrogen bonds .作用機序

While the exact mechanism of action for this specific compound is not clear, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

将来の方向性

The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers throughout the world . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

特性

IUPAC Name |

ethyl 5-methyl-7-naphthalen-1-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2/c1-3-25-17(24)15-11(2)19-18-20-21-22-23(18)16(15)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,3H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWSAVWPJVNSYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

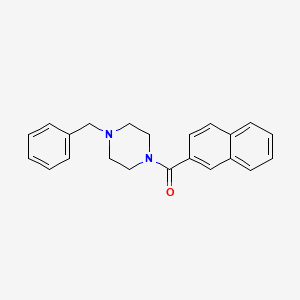

![{(5E)-5-[4-(naphthalen-1-ylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5106766.png)

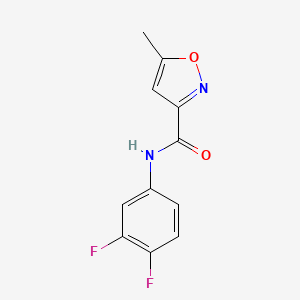

![4-[(6,6-Dimethyl-4-oxo-5,7-dihydro-1,2-benzoxazol-3-yl)methyl]-1-methylpiperidine-2,6-dione](/img/structure/B5106773.png)

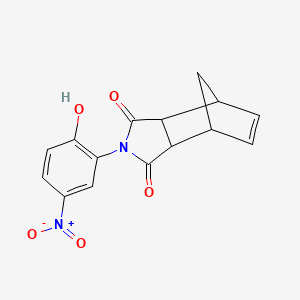

![2-(4-Chlorophenoxy)-1-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]ethanone;oxalic acid](/img/structure/B5106779.png)

![ethyl 4-amino-2-[(2-{[3-chloro-4-(4-morpholinyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5106802.png)

![4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzonitrile](/img/structure/B5106817.png)

![[2-[(E)-[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-ylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B5106829.png)

![2-[[5-(4-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B5106830.png)

![ethyl [(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106833.png)

![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone](/img/structure/B5106857.png)

![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B5106863.png)